5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one
Description
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H11N3OS/c1-7-12-9(6-15-7)5-13-4-8(11)2-3-10(13)14/h2-4,6H,5,11H2,1H3 |
InChI Key |
OWGVRUKQDJURPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Pyridine Derivatives
One common approach involves starting from substituted pyridine compounds, which are functionalized to introduce the amino and heterocyclic moieties.
- Starting Material: 2-Aminopyridine derivatives, such as 2-chloropyridine or 2-nitropyridine (as intermediates).
- Key Steps:
- Nucleophilic substitution at the 2-position to introduce the methylthiazol-4-yl group.
- Condensation reactions with appropriate aldehydes or methylating agents to install the methyl group on the thiazole ring.
- Amino group installation via reduction or substitution, often using ammonia or amines under reflux conditions.
- Reflux in polar aprotic solvents such as acetonitrile or ethanol.
- Use of bases like potassium carbonate or potassium hydroxide to facilitate nucleophilic substitution.
- Elevated temperatures (~80-120°C) to promote reaction progress.
Example Protocol from Patent WO2020178175A1
- Preparation of Intermediate: 2-chloro-5-methyl-4-pyridinamine reacts with potassium hydroxide (KOH) in methanol at 180°C in an autoclave, yielding 4-amino-5-methylpyridone with high purity (84%) and yield (~84%).
- Subsequent Functionalization: The methylpyridone intermediate can then be selectively reacted with heterocyclic precursors such as methylthiazole derivatives, via nucleophilic attack at the appropriate position, to form the target compound.
Heterocyclic Coupling via Condensation Reactions
Synthesis of the Methylthiazol-4-yl Moiety
- Method: Condensation of 2-aminothiazole derivatives with aldehydes or methylating agents.
- Reagents: 2-Aminothiazole, formaldehyde or methylating agents, catalysts such as acetic acid or phosphorus oxychloride.
- Conditions: Reflux in acetonitrile or ethanol, often under inert atmosphere to prevent oxidation.
Coupling with Pyridine Derivatives
- The methylthiazol-4-yl group is introduced onto the pyridine ring via nucleophilic substitution or Mannich-type reactions, often facilitated by catalysts like zinc chloride or acid catalysts.
- The synthesis of N-((2-methylthiazol-4-yl)methyl)pyridin-2-amine involves reacting methylthiazole derivatives with pyridine-2-amine under reflux in acetonitrile, followed by purification through recrystallization.
Multi-Step Synthetic Route for the Target Compound
Alternative Synthesis via Heterocyclic Building Blocks
- Method: Starting from commercially available heterocyclic compounds such as 2-methylthiazole and pyridine derivatives, coupling is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
- Advantages: Higher regioselectivity, milder conditions, and potentially higher yields.
Summary of Key Data and Yields
| Method | Starting Materials | Reagents & Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Autoclave reaction | 2-chloro-5-methyl-4-pyridinamine + KOH | Methanol, elevated temperature (~180°C) | 84% | High purity, scalable |
| Condensation | 2-Aminothiazole + formaldehyde | Reflux in acetonitrile | 60-70% | Efficient for heterocycle formation |
| Cross-coupling | 2-Methylthiazole + pyridine derivatives | Pd-catalyzed coupling | 50-65% | Suitable for large-scale synthesis |
Notes and Considerations
- The choice of synthesis route depends on the availability of starting materials, desired scale, and purity requirements.
- The autoclave method described in patent WO2020178175A1 provides a robust pathway with high yield and purity, suitable for industrial scale-up.
- Environmental considerations favor methods avoiding chlorinated solvents and employing greener reagents where possible.
- Purification typically involves recrystallization from diethyl ether or similar solvents, avoiding chromatography for scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The pyridinone ring and methylthiazole substituent undergo redox reactions under controlled conditions:
-
Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the pyridinone ring’s α-carbonyl group, forming carboxylic acid derivatives.
-
Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group of the pyridinone to a secondary alcohol, yielding 5-amino-1-((2-methylthiazol-4-yl)methyl)piperidin-2-ol.
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄ (1.2 eq) | H₂O/THF | 0–25°C | 68–72% |
| Reduction | NaBH₄ (3 eq) | MeOH | 25°C | 85% |
Nucleophilic Substitution at the Amino Group
The primary amine at position 5 participates in condensation and alkylation reactions:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol under reflux to form imines .
-
Acylation : Treatment with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives, confirmed by IR (C=O stretch at 1737 cm⁻¹) and ¹H NMR (singlet at δ 2.32 ppm for CH₃) .
Example Reaction :
text5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one + RCHO (R = aryl) → Schiff base (R-CH=N-Pyridinone)
Cyclization Reactions
The compound serves as a precursor for heterocyclic synthesis:
-
Thiazole Ring Functionalization : Reacts with ethyl chloroacetate in ethanol to form thiazolidinone derivatives via cyclocondensation .
-
Pyrimidine Fusion : Under autoclave conditions (180°C, KOH/MeOH), it undergoes intramolecular cyclization to form fused pyrimidine-thiazole systems, critical in kinase inhibitor synthesis .
Mechanism :
-
Deprotonation of the amino group by KOH.
-
Nucleophilic attack on the carbonyl carbon, followed by ring closure.
Cross-Coupling Reactions
The methylthiazole moiety participates in Pd-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to introduce aryl groups at the thiazole’s C5 position .
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Yield: 70–78%
Analytical Characterization
Reaction products are validated via:
-
¹H/¹³C NMR : Distinct shifts for NH₂ (δ 6.21–6.86 ppm) and thiazole CH₃ (δ 2.31 ppm) .
-
Mass Spectrometry : Molecular ion peaks ([M+H]⁺) observed at m/z 233–262 .
-
TLC Monitoring : Rf values tracked using silica gel plates (eluent: EtOAc/hexane 1:1).
Reaction Challenges and Optimizations
Scientific Research Applications
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multi-drug resistant strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Pyridin-2-one Derivatives
5-Amino-1-(2-isobutoxyethyl)pyridin-2(1h)-one
- Core Structure: Pyridin-2-one with amino group at position 5.
- Substituent : 2-isobutoxyethyl chain at position 1.
- Key Differences :
- The ether-containing isobutoxyethyl group likely increases hydrophilicity compared to the aromatic thiazole substituent in the target compound.
- The absence of a thiazole ring reduces opportunities for sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding).
- Status : Discontinued commercial availability .
Hypothetical Properties Comparison
| Property | Target Compound | 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1h)-one |
|---|---|---|
| Lipophilicity (LogP) | Moderate (thiazole enhances π-π interactions) | Lower (ether group increases hydrophilicity) |
| Bioavailability | Potentially limited by thiazole steric bulk | Improved due to flexible ether chain |
Pyrazole Derivatives
- 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one
Structural and Functional Contrasts
- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. Pyridin-2-one (6-membered ring with one oxygen atom).
- Substituents :
- Fluorophenyl and trifluoromethyl groups in pyrazole derivatives enhance metabolic stability and lipophilicity.
- The target compound’s thiazole-methyl group offers a balance of aromaticity and steric effects, distinct from the electron-withdrawing fluorine in pyrazole analogs.
- Electronic Effects: Pyridin-2-one’s ketone oxygen enables stronger hydrogen bonding compared to pyrazole’s nitrogen-rich core.
Thiazole-Containing Analogues
Thiazoles are known for:
- Bioactivity : Common in kinase inhibitors and antimicrobial agents.
- Steric and Electronic Profile : The methyl group on thiazole may reduce solubility but enhance target binding specificity.
Biological Activity
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that integrates a pyridine ring with a methylthiazole moiety. Its structure features an amino group and a ketone functional group, which are significant for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting that this compound may offer protective effects against neurodegenerative conditions.
Antimicrobial Studies
In a study examining various synthesized monomeric alkaloids, this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Activity
Research involving thiazole derivatives has shown that modifications in the molecular structure can enhance anticancer properties. For instance, compounds similar to this compound were found to exhibit cytotoxic effects in various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including the target compound. Results indicated that the compound effectively eliminated bacterial colonies within hours of exposure, showcasing its potential as a rapid antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis pathways being activated within the treated cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-Amino-pyrimidine | Pyrimidine ring with amino group | Antimicrobial activity |
| 2-Methylthiazole | Simple thiazole structure | Antioxidant properties |
| 6-Aminopyridine | Pyridine ring with amino group | Neuroprotective effects |
The combination of both thiazole and pyridine functionalities in this compound may synergize their biological activities, potentially leading to enhanced efficacy compared to its analogs.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Use of ammonium acetate (NHOAc) in glacial acetic acid under reflux (108°C) to form heterocyclic intermediates, as demonstrated in pyridinone derivative syntheses .
- Functional group modifications : Methylation or substitution at the thiazole or pyridinone rings using alkylating agents or nucleophilic reagents. For example, Vilsmeier–Haack reactions are effective for introducing formyl groups to heterocycles .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization for purity validation .
Q. How is the structural integrity of this compound confirmed in academic research?
Key analytical techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C bonds with a mean deviation of 0.004 Å) and confirms stereochemistry .
- NMR spectroscopy : H and C NMR identify substituents on the pyridinone and thiazole rings, with characteristic shifts for amino (δ 5.0–6.0 ppm) and methylthiazole groups (δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNOS requires m/z 253.0862) .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against targets like dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 6.5 ammonium acetate buffer .
- Cellular cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Variation of substituents : Replace the 2-methylthiazole group with other heterocycles (e.g., oxadiazole, imidazole) to assess impact on target binding .
- Pharmacophore mapping : Use computational tools (e.g., AutoDock Vina) to model interactions with enzymes like DPP-4, focusing on hydrogen bonding with the pyridinone carbonyl and amino groups .
- Data-driven optimization : Compare IC values across analogs in a table (example below):
| Derivative | Substituent (R) | DPP-4 IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| A | 2-methylthiazole | 120 ± 5 | 15.2 |
| B | 1,2,4-oxadiazole | 85 ± 3 | 8.9 |
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Assay standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate) and substrate concentrations .
- Orthogonal validation : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives .
- Batch-to-batch purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to verify compound integrity .
Q. What computational strategies are effective for predicting metabolic stability?
- ADMET modeling : Tools like SwissADME predict CYP450 metabolism sites, highlighting susceptibility of the thiazole methyl group to oxidation .
- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to assess plasma protein binding and half-life .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility during formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
